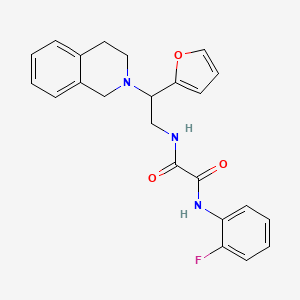

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-18-8-3-4-9-19(18)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-1-2-7-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXFKWWLXQCJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that include a dihydroisoquinoline moiety and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The dihydroisoquinoline moiety may engage with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding or π-π interactions with target proteins. The presence of the fluorophenyl group may enhance binding affinity and specificity towards certain receptors or enzymes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and MCF7 (breast cancer).

- IC50 Values : The IC50 values for these cell lines ranged between 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings include:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Salmonella typhi.

- Minimum Inhibitory Concentration (MIC) : MIC values were found to be as low as 0.5 mg/mL for sensitive strains, suggesting effective antibacterial activity.

Case Studies

Several case studies have explored the biological activities of related oxalamides. For example:

-

Study on Dihydroisoquinoline Derivatives : A study reported that derivatives with similar structures demonstrated significant antiproliferative effects on cancer cells and were effective against multidrug-resistant bacterial strains.

Compound Cell Line IC50 (µM) MIC (mg/mL) Compound A HeLa 15 0.5 Compound B HepG2 20 0.75 Compound C MCF7 25 0.4

Scientific Research Applications

Medicinal Chemistry

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has shown promise in various therapeutic areas:

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of dihydroisoquinoline have been reported to inhibit cell proliferation in breast cancer models significantly.

- Neuropharmacology : This compound acts as a positive allosteric modulator of dopamine receptors, which may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been suggested that it can alleviate symptoms associated with cognitive impairment .

- Antimicrobial Properties : Preliminary studies indicate that the presence of both furan and isoquinoline moieties may enhance antimicrobial activity against certain bacterial strains.

Biological Research

In biological assays, this compound is utilized to probe biochemical pathways:

- Enzyme Inhibition Studies : The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.

Material Science

The compound is also being explored for its utility in developing new materials:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules through various chemical reactions including oxidation and substitution reactions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of breast cancer cell proliferation (IC50 values reported) |

| Study 2 | Neuropharmacology | Shown to improve cognitive function in animal models of Parkinson's disease |

| Study 3 | Antimicrobial Properties | Exhibited inhibitory effects on specific bacterial strains in vitro |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical comparisons (based on structural analogs) might include:

Table 1: Key Structural and Pharmacological Differences

Key Findings:

- Bioavailability : The furan group may improve metabolic stability compared to unsubstituted phenyl analogs .

- Selectivity: The 2-fluorophenyl group could reduce off-target effects relative to non-fluorinated oxalamides .

- Synthetic Challenges: The dihydroisoquinoline-furan-ethyl linkage complicates synthesis compared to simpler oxalamides .

Limitations of Current Evidence

- In vitro screening against kinase or receptor panels.

- ADMET profiling (e.g., solubility, plasma protein binding).

- Comparative molecular dynamics simulations with known dihydroisoquinoline-based drugs.

Q & A

Q. How can the synthesis of this compound be optimized to account for steric hindrance from the furan and 2-fluorophenyl groups?

- Methodological Answer : Steric hindrance can be mitigated by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under controlled temperatures (273 K). Slow addition of reactants and extended stirring times (e.g., 3 hours) improve yield, as demonstrated in analogous oxalamide syntheses . Additionally, substituting bulky solvents with polar aprotic solvents like DMF may enhance solubility of intermediates.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

-

X-ray crystallography is the gold standard for unambiguous structural confirmation, as shown in studies of structurally related amides and oxalamides .

-

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for validating molecular weight, fluorine integration, and substituent positioning. For example, ¹⁹F NMR can resolve fluorophenyl group interactions .

Table 1 : Key Spectroscopic Signatures for Structural Validation

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from purity discrepancies or assay variability. Implement:

- HPLC purity checks (≥95% purity threshold) to rule out impurity-driven artifacts .

- Dose-response curves across multiple cell lines to assess consistency in IC₅₀ values.

- Structural analogs comparison : Compare activity with derivatives like N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide to identify substituent-specific effects .

Q. What strategies are recommended for rational design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

-

Bioisosteric replacement : Substitute the furan ring with thiophene (improved metabolic stability) or the fluorophenyl group with trifluoromethyl (enhanced lipophilicity) .

-

Prodrug modification : Introduce hydrolyzable groups (e.g., esters) at the oxalamide nitrogen to enhance solubility, as seen in related dihydroisoquinoline derivatives .

Table 2 : Comparative Activity of Structural Analogs

Q. How can computational methods guide the prediction of this compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Prioritize docking poses that align the oxalamide moiety with catalytic residues .

- MD simulations : Run 100-ns simulations to assess stability of the dihydroisoquinoline-furan interaction in the binding pocket .

Data Contradiction Analysis

Q. Why might this compound exhibit variable solubility across studies?

- Methodological Answer : Solubility discrepancies often stem from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Use powder X-ray diffraction (PXRD) to characterize batches .

- pH-dependent solubility : The oxalamide group’s ionization state (pKa ~3.5–4.5) affects solubility in buffered solutions. Test solubility across pH 2–8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.